molecular formula C10H18N2O8 B3028950 Nomega-(beta-D-Mannopyranosyl)-L-asparagine CAS No. 41355-52-6

Nomega-(beta-D-Mannopyranosyl)-L-asparagine

Cat. No. B3028950
CAS RN: 41355-52-6
M. Wt: 294.26 g/mol
InChI Key: RDVZONQWDDILKB-PIILLGNUSA-N
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Description

D-Mannose is a structural component in N-linked glycoproteins from viruses and mammals as well as in polysaccharides from fungi and bacteria . Structural components often consist of D-Man p residues joined via α- (1→2)-, α- (1→3)-, α- (1→4)- or α- (1→6)-linkages .


Synthesis Analysis

In a study, a series of mannose-containing disaccharides have been investigated with respect to conformation and dynamics . The doubly 13 C-isotope labeled α- D - [1,2- 13 C 2 ]Man p - (1→4)-α- D -Man p -OMe was synthesized thereby facilitating conformational analysis based on 13 C, 13 C coupling constants as interpreted by Karplus-type relationships .


Molecular Structure Analysis

Molecular dynamics simulations were carried out for the disaccharides with explicit water as solvent using the additive CHARMM36 and Drude polarizable force fields for carbohydrates . Both simulations sampled conformational space in such a way that inter-glycosidic proton–proton distances were very well described .


Chemical Reactions Analysis

In the same study, translational diffusion NMR experiments were performed to deduce rotational correlation times for the molecules . 1D 1 H, 1 H-NOESY and 1D 1 H, 1 H-T-ROESY NMR experiments were carried out to obtain inter-residue proton–proton distances and one-dimensional long-range and 2D J-HMBC experiments were acquired to gain information about conformationally dependent heteronuclear coupling constants across glycosidic linkages .

Scientific Research Applications

Subheading Advanced Glycosylation Techniques

Research into the synthesis of complex glycosylated structures involves Nomega-(beta-D-Mannopyranosyl)-L-asparagine. A study by Ohnishi et al. (2000) detailed the synthesis of a novel asparagine-linked heptasaccharide structure. This structure is noteworthy due to an additional GlcNAc residue linked to the beta-linked mannose, demonstrating the intricate nature of glycosylation processes and the potential for creating diverse molecular architectures for various scientific applications. The synthesis utilized p-methoxybenzyl-assisted intramolecular aglycon delivery as a key transformation, highlighting the sophistication of modern glycosylation techniques (Ohnishi et al., 2000).

Structural and Functional Analysis of Enzymes

Subheading Understanding Enzyme Mechanisms

The study of enzymes and their mechanisms is a significant area of research involving this compound. Strieker et al. (2007) investigated the incorporation of 3-hydroxyasparagine in the calcium-dependent antibiotic (CDA), a daptomycin-type lipopeptide. The research revealed the biochemical and structural basis for the stereoselectivity and substrate specificity of the AsnO enzyme, which catalyzes the direct hydroxylation of L-asparagine. This study provides insights into the structural basis of enzyme reactions and the potential for engineering novel enzymes for specific biochemical applications (Strieker et al., 2007).

Enzyme Engineering and Substrate Specificity

Subheading Tailoring Enzyme Functionality

This compound also plays a role in the engineering of enzymes to alter substrate specificity. A study by Kaper et al. (2002) focused on the substrate specificity engineering of beta-mannosidase and beta-glucosidase from Pyrococcus by exchanging unique active site residues. This research highlights the possibility of modifying enzymes to alter their interaction with specific substrates, demonstrating the potential for creating customized enzymes for specific industrial and research applications (Kaper et al., 2002).

properties

IUPAC Name

(2S)-2-amino-4-oxo-4-[[(2R,3R,5S)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]amino]butanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H18N2O8/c11-3(10(18)19)1-5(14)12-9-8(17)7(16)6(15)4(2-13)20-9/h3-4,6-9,13,15-17H,1-2,11H2,(H,12,14)(H,18,19)/t3-,4?,6+,7?,8+,9+/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RDVZONQWDDILKB-PIILLGNUSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C1C(C(C(C(O1)NC(=O)CC(C(=O)O)N)O)O)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C(C1[C@H](C([C@H]([C@@H](O1)NC(=O)C[C@@H](C(=O)O)N)O)O)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H18N2O8
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

294.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Nomega-(beta-D-Mannopyranosyl)-L-asparagine
Reactant of Route 2
Nomega-(beta-D-Mannopyranosyl)-L-asparagine
Reactant of Route 3
Nomega-(beta-D-Mannopyranosyl)-L-asparagine
Reactant of Route 4
Nomega-(beta-D-Mannopyranosyl)-L-asparagine
Reactant of Route 5
Nomega-(beta-D-Mannopyranosyl)-L-asparagine
Reactant of Route 6
Nomega-(beta-D-Mannopyranosyl)-L-asparagine

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